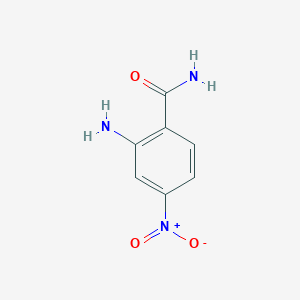

2-Amino-4-nitrobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIFCKSBNKKCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502971 | |

| Record name | 2-Amino-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31930-18-4 | |

| Record name | 2-Amino-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 4 Nitrobenzamide and Its Derivatives

Direct Amidation Strategies for 2-Amino-4-nitrobenzamide Synthesis

Direct amidation of carboxylic acids with amines represents a more atom-economical and environmentally benign approach compared to traditional methods that often require the use of activating agents or conversion to more reactive intermediates like acid chlorides.

Catalyst-Mediated Amidation

Various catalysts have been explored to facilitate the direct amidation of 2-amino-4-nitrobenzoic acid. These catalysts enhance the reaction rate and yield by activating the carboxylic acid group.

Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O) and Imidazole: A novel method for the direct synthesis of primary and secondary amides utilizes inexpensive and readily available catalysts like Mg(NO₃)₂·6H₂O or imidazole, with urea (B33335) serving as a stable nitrogen source. researchgate.net This approach is particularly advantageous for creating primary amides without the need for handling gaseous ammonia (B1221849). researchgate.net

Boric Acids: Boric acid and its derivatives have emerged as effective catalysts for direct amide formation. orgsyn.orgsemanticscholar.org The catalytic activity of boric acid can be enhanced by co-catalysts like polyethylene (B3416737) glycol (PEG), which is thought to form a more active PEG-boric ester complex. orgsyn.org Kinetic studies on the amidation of 4-nitrobenzoic acid have demonstrated this synergistic effect. orgsyn.org Mechanistic investigations suggest that the reaction may proceed through a dimeric B-X-B (X = O, NR) motif, which activates the carboxylic acid and delivers the amine nucleophile. nih.gov It has been observed that borinic acids are not competent catalysts themselves but can undergo protodeboronation to form the active boronic acid catalyst. nih.gov

Group IV Metals (e.g., Zirconium, Hafnium): Complexes of Group IV metals, such as zirconium and hafnium, have proven to be superior catalysts for the direct amidation of non-activated carboxylic acids, including those with nitro-substituents. researchgate.netdiva-portal.org For instance, hafnium catalysts have been shown to be effective even at ambient temperatures. researchgate.net The electronic properties of the carboxylic acid significantly influence the reaction rate, with electron-poor acids like 4-nitrobenzoic acid reacting faster. diva-portal.org

| Catalyst System | Key Features |

| Mg(NO₃)₂·6H₂O / Imidazole | Uses urea as a nitrogen source, avoids gaseous ammonia. researchgate.net |

| Boric Acids | Inexpensive, can be enhanced with co-catalysts like PEG. orgsyn.org |

| Group IV Metals (Zr, Hf) | Highly efficient for non-activated acids, electron-poor acids react faster. researchgate.netdiva-portal.org |

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemistry, which uses mechanical energy to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. acs.orgmdpi.com Ball milling of esters with a nitrogen source like calcium nitride in the presence of ethanol (B145695) has been shown to produce primary amides, including the antiepileptic drug rufinamide. nih.gov This solvent-free method often leads to faster reaction times and can sometimes alter product selectivity. mdpi.comnih.gov The synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide has been successfully achieved via a mechanochemical route by milling 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride. mdpi.comresearchgate.net

Condensation Reactions with 4-Nitrobenzoic Acid and 2-Aminoanilines

The direct condensation of a carboxylic acid with an amine is a fundamental approach to amide bond formation. While the reaction between 4-nitrobenzoic acid and 2-aminoanilines can be challenging, catalytic methods have been developed to facilitate this transformation. For instance, the direct amidation of 4-nitrobenzoic acid with aniline (B41778) has been achieved in excellent yields using a novel coupling agent, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, in the presence of potassium carbonate in THF. lookchemmall.com

Reductive Cross-Coupling of Nitroarenes for N-Substituted Benzamides

A promising strategy for the synthesis of N-substituted benzamides involves the reductive cross-coupling of nitroarenes with an acyl source. researchgate.netbohrium.comrsc.orgresearchgate.net This method avoids the pre-reduction of the nitro group to an amine, making the process more step-economical. rsc.org One reported method involves the reaction of acyl pyrazoles with nitroarenes in the presence of tetrahydroxydiboron (B82485) (B₂(OH)₄), which yields the corresponding N-substituted benzamides with good functional group tolerance. bohrium.comrsc.org This approach is part of a broader class of reactions that construct N-substituted arylamines directly from nitroarenes, which are readily available starting materials. rsc.org

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives often involves the use of more reactive intermediates to facilitate the formation of the amide bond, particularly when dealing with less reactive amines or when specific substitution patterns are desired.

Approaches via 4-Nitrobenzoyl Chloride Intermediates

A common and effective method for synthesizing substituted this compound derivatives involves the use of 4-nitrobenzoyl chloride. This acid chloride is highly reactive and readily couples with a variety of amines to form the corresponding benzamides.

This approach has been utilized in the synthesis of various biologically active molecules. For example, in the synthesis of quinoline-based inhibitors of DNA methylation, 4-nitrobenzoyl chloride was reacted with an amino derivative, followed by reduction of the nitro group. nih.gov Similarly, N-(3-chlorophenethyl)-4-nitrobenzamide was synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride. mdpi.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. This method is also applicable to the synthesis of thiourea (B124793) benzamide (B126) derivatives, where 4-nitrobenzoyl chloride is reacted with a suitable amine to form the initial amide linkage. tjnpr.org

| Reactant 1 | Reactant 2 | Base | Product |

| 4-Nitrobenzoyl chloride | 4-nitro-aniline | - | 4-nitro-N-(4-nitrophenyl)benzamide nih.gov |

| 4-Nitrobenzoyl chloride | 2,4-dimethylaniline | Pyridine or Triethylamine | N-(2,4-Dimethylphenyl)-4-nitrobenzamide |

| 4-Nitrobenzoyl chloride | 2-(3-chlorophenyl)ethan-1-amine | Triethylamine | N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com |

Utilizing 2-Amino-4-nitrobenzoic Acid as a Precursor

A direct and fundamental approach to the synthesis of this compound involves the use of 2-amino-4-nitrobenzoic acid as a starting material. This method is a foundational technique in organic synthesis.

For instance, the synthesis of 2-amino-N-(benzyloxy)-4-nitrobenzamide has been achieved by reacting 2-amino-4-nitrobenzoic acid with O-benzylhydroxylamine in the presence of N,N'-carbonyldiimidazole. csic.es This reaction, carried out in tetrahydrofuran (B95107) at 60°C, yielded the desired product in 66% yield. csic.es The resulting amide can then undergo further reactions, such as cyclization with triphosgene (B27547) and triethylamine to form quinazoline (B50416) derivatives. csic.es

Similarly, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid has been prepared from 2-chloro-4-nitrobenzoic acid. nih.gov This intermediate is then activated, typically with thionyl chloride, and reacted with various amines to produce a series of N-substituted 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives. nih.gov

2-Methoxy-4-nitrobenzoic acid can also serve as a precursor for the synthesis of 2-methoxy-4-nitrobenzamide. sigmaaldrich.com

Formation of Schiff Bases from 4-Nitrobenzamide (B147303)

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of primary amines with carbonyl compounds. mahendrapublications.com These compounds are valuable intermediates in organic synthesis and are known for their diverse biological activities. mahendrapublications.comijpbs.com

A general method for synthesizing Schiff bases from 4-nitrobenzamide involves refluxing equimolar amounts of 4-nitrobenzamide and various aryl aldehydes in methanol (B129727) with a few drops of concentrated sulfuric acid as a catalyst. ijpbs.com This process yields new 4-nitrobenzamide derivatives containing the Schiff base linkage. ijpbs.com Research has demonstrated the synthesis of novel Schiff bases from 4-nitrobenzamide with different aldehydes, resulting in compounds that have been characterized by various spectroscopic techniques. ijpbs.com Some of these synthesized Schiff bases have shown promising antimicrobial activity. ijpbs.com

Another example involves the synthesis of a novel Schiff base, 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid, which has demonstrated cytotoxic activities. nih.gov

| Reactants | Product | Key Features |

| 4-Nitrobenzamide, Aryl Aldehydes | 4-Nitrobenzamide Schiff Base Derivatives | Simple, good yield, potential antimicrobial agents. ijpbs.com |

| 5-chloro-2-aminobenzoic acid, 4-nitrobenzaldehyde (B150856) | 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | Cytotoxic activity against tongue squamous cell carcinoma fibroblasts. nih.gov |

Ring-Opening Reactions in Benzoxazinones to Yield Substituted Benzamides

Benzoxazinones are important heterocyclic compounds that can undergo facile ring-opening reactions with various nucleophiles to produce substituted benzamides. chiet.edu.egekb.eg This strategy provides a versatile route to a wide range of benzamide derivatives.

The general principle involves the reaction of a 4H-3,1-benzoxazinone with a primary or secondary amine, which leads to the opening of the oxazinone ring and the formation of a 2-aminobenzamide (B116534) derivative. chiet.edu.egekb.eg For example, novel benzamide derivatives have been synthesized by the ring-opening of a benzoxazin-4-one with primary aromatic amines, a reaction that can be accomplished in a matter of minutes. ekb.eg These resulting benzamides can then be cyclized to form quinazolinones. ekb.eg

The aminolysis of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one with various amines such as ammonium (B1175870) acetate (B1210297), benzylamine, or secondary amines yields the corresponding N-substituted 2-[4-(4-methoxy-3-methylphenyl)-4-oxobut-2-enoyl]amino-benzamides. chiet.edu.eg

A two-step procedure has been developed for the conversion of phthalides to benzoxazinones, which involves an initial ring-opening aminolysis to form a primary 2-hydroxymethylbenzamide. nih.gov This intermediate can then undergo a Hofmann rearrangement to yield the benzoxazinone. nih.gov

Synthesis of Benzothiazole (B30560) Derivatives Incorporating Nitrobenzamide Moiety

The synthesis of benzothiazole derivatives containing a nitrobenzamide group is a significant area of research due to the biological importance of these compounds. rjptonline.orgresearchgate.net These syntheses often involve the condensation of a substituted 2-aminobenzothiazole (B30445) with a nitrobenzoyl chloride. lupinepublishers.com

One common method involves the reaction of a substituted 2-aminobenzothiazole with 2-, 3-, or 4-nitrobenzoyl chloride in the presence of a base like dry pyridine in a solvent such as acetone. rjptonline.orglupinepublishers.com This reaction leads to the formation of N-(substituted-benzothiazol-2-yl)-nitrobenzamides. For example, substituted nitrobenzamides have been synthesized by the condensation of 2-amino-4-chloro-5-methoxy-benzothiazole with nitrobenzoyl chlorides. rjptonline.org Similarly, intermediate nitrobenzamide compounds were synthesized by reacting a substituted benzothiazole with nitrobenzoyl chloride in dry pyridine and acetone. lupinepublishers.com

These benzothiazole-nitrobenzamide hybrids can be further modified. For instance, the chlorine atom on the benzamide moiety can be replaced by reacting with various anilines in the presence of DMF. rjptonline.orgresearchgate.net

| Starting Materials | Reaction Conditions | Product |

| 2-amino-4-chloro-5-methoxy-benzothiazole, nitrobenzoyl chloride | Dry pyridine, acetone | Substituted nitrobenzamides rjptonline.org |

| Substituted benzothiazole, nitrobenzoyl chloride | Dry pyridine, acetone | Intermediate nitrobenzamides lupinepublishers.com |

| N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide | Oxidation/Reduction/Substitution | Modified benzothiazole derivatives |

One-Pot Diazotization-Cyclization for Benzannulated Triazoles from 2-Aminobenzamides

A mild and efficient one-pot synthesis has been developed for the preparation of 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides. rsc.orgnih.gov This method involves the diazotization of the 2-aminobenzamide followed by an intramolecular cyclization.

The process utilizes a polymer-supported nitrite (B80452) reagent and p-toluenesulfonic acid (p-TsOH) to facilitate the diazotization and subsequent cyclization, leading to the formation of stable aryl diazonium tosylate salts as intermediates. rsc.orgresearchgate.net This approach is advantageous as it avoids the use of harsh acidic conditions and sodium nitrite, which can produce toxic nitrogen oxides. rsc.org The reaction is compatible with a wide range of functional groups on both the aryl ring and the amide substituent. rsc.orgresearchgate.net The optimization of this one-pot process starting from 2-aminobenzamide has been shown to produce 1,2,3-benzotriazin-4(3H)-one in good yields. rsc.org

This synthetic strategy has also been extended to the preparation of benzothiatriazine-1,1(2H)-dioxide analogues from 2-aminobenzenesulfonamides. rsc.orgnih.gov

| Starting Material | Reagents | Product | Key Advantage |

| 2-Aminobenzamides | Polymer-supported nitrite, p-TsOH | 1,2,3-Benzotriazin-4(3H)-ones | Mild conditions, avoids toxic byproducts. rsc.orgnih.gov |

| 2-Aminobenzenesulfonamides | Polymer-supported nitrite, p-TsOH | 1,2,3-Benzothiatriazine-1,1(2H)-dioxides | General and compatible with various substrates. rsc.org |

Green Chemistry and Sustainable Synthetic Routes

Mechanochemical Synthesis Approaches

Mechanochemistry, which uses mechanical energy to induce chemical reactions, is emerging as a green and sustainable alternative to traditional solvent-based synthesis. mdpi.comucm.es This approach often leads to faster reactions, higher yields, and reduced waste. mdpi.comucm.es

The synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide has been successfully achieved through a mechanochemical method using a shaker-type ball mill. mdpi.com This solvent-free reaction between 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride provides an eco-friendly and efficient route to the desired amide. mdpi.com

Another study demonstrated the selective one-pot mechanochemical synthesis of four different derivatives, including an amide-amine, N-(4-aminophenyl)-4-nitrobenzamide, from 4-nitrobenzoyl azide (B81097) and benzene-1,4-diamine by controlling the reaction temperature. chemrxiv.orgsci-hub.se This highlights the potential of mechanochemistry to control reaction selectivity.

Furthermore, a general procedure for the mechanochemical synthesis of primary amides from esters using calcium nitride and ethanol has been developed. ucm.es This method is applicable to a wide range of substrates, including those with various functional groups, and has been used to synthesize the antiepileptic drug rufinamide. ucm.es

| Reactants | Method | Product | Advantages |

| 2,2-Diphenylethan-1-amine, 4-Nitrobenzoyl chloride | Ball Milling | N-(2,2-diphenylethyl)-4-nitrobenzamide | Eco-friendly, solvent-free, efficient. mdpi.com |

| 4-Nitrobenzoyl azide, Benzene-1,4-diamine | Temperature-controlled Milling | N-(4-aminophenyl)-4-nitrobenzamide and other derivatives | Selective synthesis in one pot. chemrxiv.orgsci-hub.se |

| Esters, Calcium nitride, Ethanol | Ball Milling | Primary Amides | Broad substrate scope, applicable to drug synthesis. ucm.es |

Solvent-Free Reaction Conditions

The advancement of green chemistry has propelled the development of synthetic methodologies that minimize or eliminate the use of hazardous solvents. Solvent-free reaction conditions, often referred to as solid-state or dry media reactions, offer significant environmental and economic advantages, including reduced pollution, lower costs, and often, simplified work-up procedures. These techniques are increasingly being applied to the synthesis of complex organic molecules, including derivatives of this compound. Key methods in this area include mechanochemistry (ball milling) and thermally induced solid-state reactions.

Research into solvent-free synthesis has demonstrated its efficacy for creating amide bonds, a fundamental linkage in numerous pharmaceuticals and functional materials. These methods can lead to high yields and purity while avoiding the challenges associated with solvent removal and waste disposal. researchgate.net

Detailed Research Findings

Mechanochemical Synthesis:

Mechanochemistry utilizes mechanical energy, typically from grinding or ball milling, to induce chemical reactions in the solid state. This approach has proven effective for the synthesis of nitrobenzamide derivatives, offering an eco-friendly and efficient pathway. researchgate.net

One notable example is the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. In this process, equimolar amounts of 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride are subjected to high-frequency vibration in a stainless steel ball mill. mdpi.com The reaction proceeds rapidly without any solvent, yielding the final product in high purity. researchgate.netmdpi.com This method highlights the potential of mechanochemistry to create amide bonds efficiently and cleanly. researchgate.net

Another sophisticated application of this technique is the selective one-pot synthesis of N-(4-aminophenyl)-4-nitrobenzamide from 4-nitrobenzoyl azide and benzene-1,4-diamine. chemrxiv.orgsci-hub.se By controlling the reaction temperature during the milling process, researchers can direct the reaction towards the desired amide product with excellent yield. The initial milling at ambient temperature is followed by a period of milling at an elevated temperature to facilitate the final reaction step. sci-hub.se

Table 1: Mechanochemical Synthesis of 4-Nitrobenzamide Derivatives

| Product | Reactants | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| N-(2,2-diphenylethyl)-4-nitrobenzamide | 2,2-diphenylethan-1-amine + 4-nitrobenzoyl chloride | Shaker ball mill (50 Hz) in a stainless steel jar with stainless steel balls for 5 minutes. | 89% | mdpi.com |

| N-(4-aminophenyl)-4-nitrobenzamide | 4-nitrobenzoyl azide + benzene-1,4-diamine | Milling for 30 min at ~23°C, followed by heating to 80°C and milling for an additional 60 min. | Excellent Yield | chemrxiv.orgsci-hub.se |

Catalytic Solid-State Synthesis:

Thermally-induced, solvent-free reactions, often facilitated by a solid catalyst, represent another important route for amide synthesis. A one-pot synthesis of 4-nitrobenzamide has been achieved from 4-nitrobenzaldehyde using a nano-TiCl₄.SiO₂ catalyst. sums.ac.ir

In this procedure, a mixture of 4-nitrobenzaldehyde, hydroxylamine (B1172632) hydrochloride, and sodium acetate is heated in the presence of the nano-catalyst under solvent-free conditions. The temperature is a critical parameter; heating at 100°C primarily yields the corresponding oxime, whereas increasing the temperature to 150°C drives the reaction to form 4-nitrobenzamide in good yield. sums.ac.ir A significant advantage of this protocol is the reusability of the catalyst, which can be recovered and used for multiple cycles without a significant loss of activity. sums.ac.ir

Table 2: Solvent-Free Catalytic Synthesis of 4-Nitrobenzamide

| Product | Reactants | Catalyst | Reaction Conditions | Reference |

|---|---|---|---|---|

| 4-Nitrobenzamide | 4-Nitrobenzaldehyde + Hydroxylamine hydrochloride + Sodium acetate | nano-TiCl₄.SiO₂ | Heating at 150°C under solvent-free conditions. | sums.ac.ir |

Mechanistic Investigations of Reactions Involving 2 Amino 4 Nitrobenzamide

Reaction Pathways of Amide Bond Formation

The synthesis of 2-Amino-4-nitrobenzamide and its derivatives primarily involves the formation of an amide bond. A common pathway is the reaction of a corresponding benzoic acid derivative with an amine. For instance, the synthesis of N-substituted 2-amino-4-nitrobenzamides can be achieved by reacting 2-amino-4-nitrobenzoic acid with a suitable amine in the presence of coupling agents.

One established method involves the conversion of the carboxylic acid to a more reactive acyl chloride. For example, 2-nitrobenzoic acid can be treated with thionyl chloride (SOCl₂) to form o-nitrobenzoyl chloride. nih.gov This intermediate is then reacted with an amine to form the amide bond. nih.gov This two-step process is a fundamental approach in organic synthesis for creating amide linkages.

Alternative methods utilize coupling reagents to facilitate the direct reaction between a carboxylic acid and an amine. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) are effective for this transformation. ijirset.com Another approach employs triphenylphosphine (B44618) (Ph3P) in the presence of carbon tetrachloride (CCl4) and reducing agents to catalyze the amidation between unactivated carboxylic acids and amines. bohrium.comru.nl

The reaction conditions, including the choice of solvent and temperature, play a significant role in the yield and purity of the final product. For example, the direct amidation of 4-nitrobenzoic acid with ammonia (B1221849) has been studied using catalysts like tetrabutoxytitanium and boric acid, showing that the reaction proceeds at elevated temperatures (160 to 185°C) in solvents such as trichlorobenzene. researchgate.net

Reduction Mechanisms of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to an amino group, yielding 2,4-diaminobenzamide, is a critical step in the synthesis of many heterocyclic systems. This transformation can be achieved through various reduction methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method typically employs a metal catalyst, such as palladium on carbon (Pd/C), Raney Nickel, or platinum, in the presence of hydrogen gas. rsc.org The reaction involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the stepwise reduction occurs. The process is generally highly efficient and clean, with water being the primary byproduct. For example, 4-methoxy-2-nitro-benzamide has been successfully hydrogenated to 2-amino-4-methoxybenzamide (B112565) using Raney-Ni at 50 psi of hydrogen pressure, achieving a 95% yield.

However, the choice of catalyst is crucial for selectivity, especially when other reducible functional groups are present in the molecule. For instance, using 10% Pd/C for the hydrogenation of a related 2-nitro benzamide (B126) derivative resulted in the undesired removal of a benzyl (B1604629) group. rsc.org In contrast, catalysts like Pt/Sn-TiO2 have shown high selectivity for the nitro group reduction while leaving other groups like chloro and carbonyl untouched. d-nb.infonih.gov

Chemical Reduction: A variety of chemical reagents can be used to reduce the nitro group.

Sodium Dithionite (B78146) (Na₂S₂O₄): This is an inexpensive and effective reducing agent for aromatic nitro compounds. organic-chemistry.orgrsc.org The mechanism is believed to proceed via an electron transfer process. acsgcipr.org It is particularly useful for its chemoselectivity, as it can reduce a nitro group without affecting other sensitive functionalities like aldehydes or esters. rsc.orgfiveable.me The reaction is typically carried out by heating the nitro compound with sodium dithionite in a solvent system like ethanol-water. acsgcipr.org

Tin(II) Chloride (SnCl₂): In the presence of a strong acid like hydrochloric acid (HCl), SnCl₂ is a classic reagent for the reduction of aromatic nitro compounds. nih.gov

Hydrazine (N₂H₄): Hydrazine, often in the presence of a catalyst like Raney-Ni or Fe/C, is a powerful reducing agent for nitro groups. google.comunimi.it

Iron Powder (Fe): Reduction with iron powder in the presence of an acid (like HCl or acetic acid) or a salt (like NH₄Cl) is a widely used, economical method. However, it can sometimes require column chromatography for product purification. researchgate.net

iPrOH/KOH System: A metal-free reduction of nitrobenzamides to aminobenzamides can be achieved using a combination of isopropanol (B130326) and potassium hydroxide. This system offers a mild and operationally simple alternative. researchgate.net

The reduction of the nitro group is thought to proceed through nitroso and hydroxylamino intermediates before the final amino group is formed.

Cyclization Pathways Leading to Heterocyclic Systems (e.g., Benzimidazoles, Benzodiazepinones)

The diamine product, 2,4-diaminobenzamide, derived from the reduction of this compound, is a versatile precursor for the synthesis of various heterocyclic systems.

Benzimidazoles: Benzimidazoles are commonly synthesized by the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or a carboxylic acid. nih.govresearchgate.net For example, 2,3-diaminobenzamide (B1313129) can undergo cyclization with various aldehydes to form 2-substituted-1H-4-carboxamide benzimidazoles. researchgate.net The reaction can be promoted by various catalysts and conditions. One method involves using hypervalent iodine as an oxidant, which allows the reaction to proceed under mild conditions with short reaction times. researchgate.net Another approach uses potassium tert-butoxide to promote the intermolecular cyclization of 2-iodoanilines with nitriles, avoiding the need for transition metals. rsc.org

The mechanism often involves the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to form the stable benzimidazole (B57391) ring. nih.gov

Benzodiazepinones: Benzodiazepinones are seven-membered heterocyclic compounds that can be synthesized from derivatives of 2-aminobenzoic acid or 2-aminobenzamides. rsc.orgnih.gov The synthesis of 3,4-dihydro-5H-benzo[e] acsgcipr.orgresearchgate.netdiazepin-5-ones can be achieved from 2-nitro benzamides through continuous flow catalytic hydrogenation. rsc.org This process involves the reduction of the nitro group followed by an intramolecular cyclization. The choice of catalyst is critical to achieve the desired cyclized product without promoting side reactions like debenzylation or over-reduction. rsc.org For instance, while Pd/C led to undesired byproducts, 5% Pt/C yielded the target benzodiazepinone, albeit in low yield. rsc.org

Role of Catalysts and Reagents in Reaction Selectivity and Yield

The selectivity and yield of reactions involving this compound and its derivatives are highly dependent on the choice of catalysts and reagents.

In the reduction of the nitro group , the catalyst plays a pivotal role in chemoselectivity. While standard catalysts like Pd/C are effective, they can sometimes lead to the reduction of other functional groups. rsc.org To address this, more selective catalyst systems have been developed. For example, gold nanoparticles supported on TiO₂ have demonstrated high selectivity for nitro group reduction. d-nb.info The addition of a single-site tin promoter to TiO₂-supported metal catalysts (Au, Ru, Pt, Ni) has been shown to significantly enhance both activity and selectivity for nitroarene hydrogenation. d-nb.infonih.gov This is attributed to the creation of oxygen vacancies on the TiO₂ surface, which facilitates the selective activation of the nitro group. nih.gov

Biocatalytic systems also offer high selectivity. A hydrogenase enzyme immobilized on carbon black has been used for the chemoselective hydrogenation of nitro compounds to amines under mild, aqueous conditions, tolerating a wide range of functional groups. chemrxiv.orgnih.gov

In amide bond formation , the choice of coupling reagent or catalyst is crucial for achieving high yields. Strong coupling reagents like HATU are highly effective but can be expensive. ijirset.com Catalytic methods, such as those using triphenylphosphine/CCl₄ with in-situ reduction of the phosphine (B1218219) oxide, provide an alternative for forming amide bonds from unactivated carboxylic acids and amines. bohrium.comru.nl

The following table summarizes the role of various catalysts and reagents in key reactions.

| Reaction | Catalyst/Reagent | Role | Outcome/Yield | Reference |

| Amide Formation | HATU/DIPEA | Coupling Agent | Efficient amide bond formation | ijirset.com |

| Amide Formation | Ph₃P/CCl₄/(EtO)₂MeSiH | Catalyst | Catalytic amide bond formation, good conversions | bohrium.comru.nl |

| Amide Formation | Tetrabutoxytitanium/Boric Acid/PEG-400 | Catalyst | High yield of 4-nitrobenzamide (B147303) from 4-nitrobenzoic acid and ammonia | researchgate.net |

| Nitro Reduction | Raney-Ni/H₂ | Catalyst | High yield (95%) reduction of 4-methoxy-2-nitro-benzamide | |

| Nitro Reduction | Pd/C | Catalyst | Can lead to non-selective reduction (e.g., debenzylation) | rsc.org |

| Nitro Reduction | Pt/C | Catalyst | Can yield desired cyclized products (benzodiazepinones) but with low yields | rsc.org |

| Nitro Reduction | Au/Sn-TiO₂ | Promoter/Catalyst | High activity and selectivity for nitro group reduction | d-nb.infonih.gov |

| Nitro Reduction | Na₂S₂O₄ | Reducing Agent | Chemoselective reduction of nitro group in presence of other functionalities | organic-chemistry.orgrsc.orgacsgcipr.org |

| Nitro Reduction | iPrOH/KOH | Reagent System | Metal-free, chemoselective reduction of nitrobenzamides | researchgate.net |

| Cyclization (Benzimidazole) | Hypervalent Iodine | Oxidant | Mild conditions, short reaction times, high yields | researchgate.net |

| Cyclization (Benzimidazole) | KOBut | Base | Transition-metal-free synthesis from 2-iodoanilines and nitriles | rsc.org |

Intermediate Characterization in Multi-Step Syntheses

The characterization of intermediates is essential for understanding reaction mechanisms and optimizing synthetic routes. In multi-step syntheses involving this compound, various analytical techniques are employed to identify and characterize transient species.

In the synthesis of substituted benzamides, the intermediate acid chloride, such as 4-nitrobenzoyl chloride, is a key species. Its formation can be confirmed before proceeding with the amidation step. mdpi.com The final products are typically characterized using a combination of spectroscopic methods including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry and elemental analysis. nih.govnih.gov For example, in the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the IR spectra clearly show characteristic stretching frequencies for N-H and C=O bonds of the amide, as well as the asymmetric and symmetric stretching of the SO₂ and NO₂ groups. nih.gov The ¹H NMR spectra provide information on the chemical environment of the protons, with distinct signals for the amide protons and aromatic protons. nih.gov

During the reduction of the nitro group, intermediates such as nitroso and hydroxylamino species are formed. While often transient and difficult to isolate, their presence can sometimes be inferred or detected under specific conditions. For example, 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide (B46022) has been identified as a stable intermediate in certain syntheses. muthayammal.in

In the synthesis of heterocyclic systems, the diamine intermediate, such as 2,3-diaminobenzamide, is a crucial, isolable compound that is characterized before the final cyclization step. googleapis.com The formation of the final heterocyclic product, like a benzimidazole, is confirmed by spectroscopic analysis that shows the disappearance of the diamine signals and the appearance of signals corresponding to the new ring system.

Spectroscopic and Structural Elucidation of 2 Amino 4 Nitrobenzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Amino-4-nitrobenzamide, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of benzamide (B126) derivatives offers valuable insights into the electronic environment of the protons. In a typical ¹H NMR spectrum of a substituted benzamide, the aromatic protons and the amide protons are of particular interest.

The amide protons (-CONH₂) of benzamides generally appear as a broad signal in the ¹H NMR spectrum due to quadrupole broadening by the nitrogen atom and potential hydrogen exchange. Their chemical shift can vary depending on the solvent, concentration, and temperature. For instance, in derivatives of 4-nitrobenzamide (B147303), these protons can be observed in a specific region of the spectrum. The aromatic protons of this compound are expected to show a complex splitting pattern due to the influence of the amino, nitro, and benzamide functional groups on their chemical environment.

Based on data from analogous compounds, the expected ¹H NMR chemical shifts for this compound are summarized in the interactive table below. For comparison, data for a related compound, 2-amino-4-nitrobenzaldehyde, shows aromatic protons in the range of δ 7.35-7.85 ppm and the amino protons as a broad singlet at δ 7.55 ppm in DMSO-d₆ chemicalbook.com.

Interactive Table 1: Expected ¹H NMR Chemical Shifts (in ppm) for this compound and Analogues.

| Proton | Expected Chemical Shift (δ) for this compound | Reported Chemical Shift (δ) for 2-Amino-4-nitrobenzaldehyde chemicalbook.com |

|---|---|---|

| Amide (-CONH₂) | Broad singlet | N/A |

| Aromatic H | Multiplets | 7.35 - 7.85 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms.

For this compound, the carbonyl carbon (C=O) of the amide group is expected to appear significantly downfield, typically in the range of 165-180 ppm. The aromatic carbons will show a range of signals, with their specific chemical shifts determined by the electron-donating effect of the amino group and the electron-withdrawing effect of the nitro and amide groups. The carbon attached to the nitro group (C-NO₂) is expected to be deshielded and appear at a lower field compared to the carbon attached to the amino group (C-NH₂).

The expected ¹³C NMR chemical shifts for this compound, based on general values for substituted benzenes and benzamides, are presented in the interactive table below. For reference, the carbonyl carbon in various benzamide derivatives typically appears in the range of δ 165-180 ppm wisc.edu.

Interactive Table 2: Expected ¹³C NMR Chemical Shifts (in ppm) for this compound.

| Carbon Atom | Expected Chemical Shift Range (δ) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-NO₂ | 140 - 150 |

A key feature in the NMR spectra of many amides is the non-equivalence of the two amide protons. This phenomenon arises from the partial double bond character of the C-N bond due to resonance. This restricted rotation around the C-N bond can make the two amide protons diastereotopic, meaning they are in chemically different environments.

As a result, instead of a single signal, two separate signals may be observed for the amide protons, often as distinct broad singlets or as part of a more complex splitting pattern, especially at lower temperatures where the rotation is slower. This observation provides strong evidence for the planar and rigid nature of the amide group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its primary functional groups: the amide, the amino, and the nitro groups.

N-H Stretching: The amino group (-NH₂) and the amide group (-CONH₂) will both exhibit N-H stretching vibrations. Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching. The amide N-H stretch also appears in this region.

C=O Stretching: The carbonyl group (C=O) of the amide will produce a strong and sharp absorption band. For benzamides, this peak is typically observed in the range of 1630-1680 cm⁻¹.

NO₂ Stretching: The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the asymmetric and symmetric stretching of the NO₂ group were observed in the ranges of 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively nih.gov.

The expected IR absorption frequencies for the key functional groups in this compound are detailed in the interactive table below.

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino/Amide (N-H) | Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching | 1630 - 1680 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

Hydrogen bonding can have a significant effect on the IR spectrum. In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding are possible.

Intramolecular hydrogen bonding can occur between the amino group and the nitro group, or between the amide N-H and the oxygen of the nitro group. Intermolecular hydrogen bonding can occur between the amide groups of different molecules, forming dimers or larger aggregates.

The presence of hydrogen bonding typically causes a broadening and a shift to lower frequency of the N-H and C=O stretching bands. For example, a broad N-H stretching band can indicate its involvement in hydrogen bonding. Analysis of the shape and position of these bands can provide evidence for the presence and nature of hydrogen bonding within the molecular structure. For instance, the IR spectrum of 2-nitrobenzamide (B184338) shows characteristic bands that can be influenced by such interactions nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragments that are formed when the molecule is broken apart.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is particularly useful in distinguishing between compounds that have the same nominal mass but different chemical formulas. The monoisotopic mass of this compound is 181.048741 g/mol . For its analogues, HRMS is critical in confirming their synthesis and purity. For instance, in the analysis of peptide conjugates, HRMS allows for the differentiation of various modifications and ensures the correct identification of the target molecule.

Table 1: Exact Mass Data for this compound Analogues

| Compound Name | Molecular Formula | Exact Mass (Da) |

|---|---|---|

| This compound | C₇H₇N₃O₃ | 181.048741 |

Note: Data for this compound is the theoretical monoisotopic mass.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. For aromatic compounds containing amino and nitro groups, fragmentation often involves the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and nitrogen oxides (NO, NO₂).

For the analogue 2-nitro-N-(4-nitrophenyl)benzamide, the mass spectrum shows a molecular ion peak at m/z 287. researchgate.net The base peak, which is the most intense peak in the spectrum, is observed at m/z 150 and corresponds to the aroyl cation, providing evidence for the benzamide core structure. researchgate.net The fragmentation of protonated amino acids, which share functional groups with the target molecule, commonly results in the loss of water and carbon monoxide. nih.gov

Table 2: Key Mass Spectrometry Fragments for an Analogue of this compound

| Compound Name | Molecular Ion (m/z) | Base Peak (m/z) | Corresponding Fragment |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores (light-absorbing groups).

Organic molecules with aromatic rings and functional groups containing π-electrons and non-bonding electrons (n-electrons), such as the nitro and amino groups in this compound, exhibit characteristic absorption bands. These are typically due to π → π* and n → π* transitions. For a related compound, 2-amino-4-chlorobenzonitrile, the UV-Vis analysis showed two main absorption peaks corresponding to π → π* and n → π* transitions occurring in the aromatic ring and the nitrile group. analis.com.my In the case of 4-aminobenzamide, a UV/Vis spectrum is available, which can serve as a reference for the aminobenzamide chromophore. nist.gov For the analogue 2-amino-4-nitrophenol (B125904), absorption maxima are observed at 224 nm, 262 nm, and 308 nm in an acidic mobile phase. sielc.com

Table 3: UV-Vis Absorption Maxima for Analogues of this compound

| Compound Name | Absorption Maxima (λmax, nm) | Solvent/Conditions |

|---|---|---|

| 2-Amino-4-nitrophenol | 224, 262, 308 sielc.com | Acidic mobile phase sielc.com |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of a molecule's structure. For an analogue, 2-amino-4-chlorobenzonitrile, single-crystal X-ray crystallography confirmed its structure. analis.com.my The compound crystallizes in the triclinic system with the space group P-1. analis.com.my Another related compound, 2-nitro-N-(4-nitrophenyl)benzamide, crystallizes in the orthorhombic space group P2₁2₁2₁, with the dihedral angle between its two aromatic rings being 82.32(4)°. researchgate.net

Table 4: Crystallographic Data for Analogues of this compound

| Compound Name | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 2-Amino-4-chlorobenzonitrile | Triclinic analis.com.my | P-1 analis.com.my | a = 3.8924(9) Å, b = 6.7886(15) Å, c = 13.838(3) Å, α = 77.559(16)°, β = 88.898(17)°, γ = 83.021(17)° analis.com.my |

| 2-Nitro-N-(4-nitrophenyl)benzamide | Orthorhombic researchgate.net | P2₁2₁2₁ researchgate.net | a = 8.9443(10) Å, b = 9.7147(11) Å, c = 13.8016(16) Å researchgate.net |

Hydrogen bonding plays a critical role in the crystal packing and conformation of molecules containing hydrogen bond donors (like the amino group) and acceptors (like the nitro and carbonyl groups). In the crystal structure of ammonium (B1175870) salts of the closely related 2-amino-4-nitrobenzoic acid, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov An intramolecular hydrogen bond is formed between a hydrogen atom of the amino group and a carboxylate oxygen atom. nih.gov Intermolecular hydrogen bonds, including charge-assisted N-H···O interactions, link the anions and cations into supramolecular chains and layers. nih.gov Similarly, in the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide, intermolecular N-H···O hydrogen bonds are effective in stabilizing the structure, leading to the formation of a three-dimensional network. researchgate.net An intramolecular C-H···O hydrogen bond is also present in this molecule. researchgate.net

Table 5: Hydrogen Bonding in Analogues of this compound

| Compound/Analogue | Type of Hydrogen Bond | Description |

|---|---|---|

| Ammonium salts of 2-amino-4-nitrobenzoic acid | Intramolecular N-H···O nih.gov | Between the amino group and the carboxylate group. nih.gov |

| Intermolecular N-H···O nih.gov | Links anions into supramolecular chains. nih.gov | |

| 2-Nitro-N-(4-nitrophenyl)benzamide | Intermolecular N-H···O researchgate.net | Stabilizes the crystal structure into a 3D network. researchgate.net |

Investigation of Halogen Bonding Interactions in Related Compounds

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region in another molecule. This interaction is characterized by its high directionality and has become a significant tool in crystal engineering and the design of supramolecular assemblies. The strength and geometry of halogen bonds are influenced by the nature of the halogen atom, with the propensity for halogen bonding following the trend I > Br > Cl > F.

In compounds analogous to this compound, various types of halogen bonds have been identified through crystallographic studies. These interactions play a crucial role in the solid-state packing of these molecules.

A structural study of two methoxyphenylbenzamide isomers revealed the presence of Br-Br halogen bonds. These interactions, along with hydrogen bonds and other molecular contacts, contribute to the supramolecular architecture. The formation of these Br-Br bonds is facilitated by the presence of a σ-hole and a π-hole on the bromine atom, which are regions of positive electrostatic potential that can interact with nucleophiles. In one of the isomers, the Br-Br interactions result in the formation of an isosceles triangle arrangement between neighboring molecules, with distinct Br-Br distances of 3.5403(4) Å and 5.085 Å.

Furthermore, investigations into 3-nitrobenzaldehyde-derived dichlorodiazadienes have shown the presence of intermolecular C−Cl···O halogen bonds. The distances of these bonds were found to be shorter than the sum of the van der Waals radii of the chlorine and oxygen atoms, indicating a significant attractive interaction. For instance, in a series of related compounds, the C−Cl···O distances were observed to be 3.075(4) Å, 3.256(3) Å, and 3.245(2) Å. In addition to these, Br···π and Cl···π types of intermolecular interactions have also been observed, with distances of 3.900 Å and 3.873 Å, respectively.

The characteristics of halogen bonds in related structures can be summarized in the following table:

| Interacting Atoms | Bond Type | Distance (Å) | Reference |

| Br···Br | Halogen Bond | 3.5403(4) | |

| Br···Br | Halogen Bond | 5.085 | |

| C−Cl···O | Halogen Bond | 3.075(4) | |

| C−Cl···O | Halogen Bond | 3.245(2) | |

| C−Cl···O | Halogen Bond | 3.256(3) | |

| Br···π | Halogen Bond | 3.900 | |

| Cl···π | Halogen Bond | 3.873 |

These findings from related compounds provide valuable insights into the potential role of halogen bonding in the structural chemistry of this compound and its analogues, highlighting the importance of these directional interactions in molecular recognition and crystal packing.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the electron density, DFT calculations can provide valuable insights into molecular geometry, vibrational modes, and electronic behavior, offering a theoretical complement to experimental data. For 2-Amino-4-nitrobenzamide, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set that defines the mathematical functions used to describe the atomic orbitals.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds. By calculating the relative energies of these different conformers, it is possible to identify the most stable conformation and understand the molecule's flexibility. For this compound, key rotations would involve the C-N bonds of the amino and amide groups, as well as the C-C bond connecting the amide group to the benzene (B151609) ring.

Optimized Geometrical Parameters (Theoretical) Note: The following is a representative table of parameters that would be obtained from a DFT geometry optimization. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.405 | |

| C2-N1 (Amino) | 1.375 | |

| C4-N2 (Nitro) | 1.470 | |

| C1-C7 (Amide) | 1.495 | |

| C7=O1 | 1.240 | |

| C7-N3 | 1.350 | |

| Bond Angles (°) | ||

| C2-C1-C6 | 119.5 | |

| C1-C2-N1 | 121.0 | |

| C3-C4-N2 | 118.5 | |

| O1-C7-N3 | 123.0 | |

| Dihedral Angles (°) | ||

| C6-C1-C7-O1 | 15.0 | |

| C2-C1-C7-N3 | -165.0 |

Vibrational Frequency Calculations (IR and Raman)

Vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. These calculations determine the frequencies at which the molecule will absorb light, causing its bonds to vibrate. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of the chemical bonds.

By comparing the calculated vibrational frequencies with experimentally obtained IR and Raman spectra, it is possible to assign the observed spectral bands to specific molecular motions. This analysis helps to confirm the molecular structure and provides insights into the strength and nature of the chemical bonds. For this compound, characteristic vibrational modes would include the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

Calculated Vibrational Frequencies and Assignments (Theoretical) Note: This table represents typical vibrational modes and their expected frequency ranges. Precise values are dependent on the level of theory used in the calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| N-H Asymmetric Stretch (Amide) | 3550 | High | Low | ν(NH₂) |

| N-H Symmetric Stretch (Amide) | 3430 | High | Medium | ν(NH₂) |

| N-H Asymmetric Stretch (Amino) | 3480 | High | Medium | ν(NH₂) |

| N-H Symmetric Stretch (Amino) | 3370 | High | High | ν(NH₂) |

| C-H Aromatic Stretch | 3100-3000 | Medium | High | ν(C-H) |

| C=O Stretch | 1680 | Very High | Low | ν(C=O) |

| N-H Scissoring (Amide) | 1620 | High | Medium | δ(NH₂) |

| C-C Aromatic Stretch | 1600-1450 | High | High | ν(C-C) |

| NO₂ Asymmetric Stretch | 1530 | Very High | Medium | νas(NO₂) |

| NO₂ Symmetric Stretch | 1350 | Very High | High | νs(NO₂) |

NMR Chemical Shift Predictions (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then used to determine the chemical shifts relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS).

By comparing the predicted ¹H and ¹³C NMR chemical shifts with experimental data, it is possible to validate the proposed molecular structure and assign the signals in the experimental spectrum to specific atoms. These calculations are highly sensitive to the electronic environment of each nucleus, making them a valuable tool for detailed structural elucidation.

Predicted ¹H and ¹³C NMR Chemical Shifts (Theoretical) Note: The following values are illustrative of what would be obtained from a GIAO calculation and are referenced against TMS.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 132.0 |

| C2 | - | 150.5 |

| C3 | 7.80 | 115.0 |

| C4 | - | 148.0 |

| C5 | 8.20 | 125.0 |

| C6 | 7.50 | 120.0 |

| C7 (C=O) | - | 168.0 |

| H (on C3) | 7.80 | - |

| H (on C5) | 8.20 | - |

| H (on C6) | 7.50 | - |

| H (Amino) | 6.50 | - |

| H (Amide) | 7.90 (trans), 7.60 (cis) | - |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. The energies of the HOMO and LUMO also relate to the molecule's ionization potential and electron affinity, respectively. For this compound, the electron-donating amino group and the electron-withdrawing nitro and amide groups significantly influence the energies of these frontier orbitals.

Calculated Frontier Molecular Orbital Energies (Theoretical) Note: These values are representative and would be determined from a DFT calculation.

| Parameter | Energy (eV) |

| E(HOMO) | -6.25 |

| E(LUMO) | -2.50 |

| Energy Gap (ΔE) | 3.75 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green indicates regions of neutral potential.

The MEP map for this compound would reveal the electron-rich areas around the oxygen atoms of the nitro and amide groups, as well as the nitrogen of the amino group. Conversely, the hydrogen atoms of the amino and amide groups would be depicted as regions of positive potential. This visualization is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactive behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

By simulating the UV-Vis spectrum, TD-DFT can help to interpret experimental spectra and understand the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions). For this compound, the electronic transitions would be influenced by the aromatic ring and the various functional groups, which act as chromophores and auxochromes.

Calculated Electronic Transitions (Theoretical) Note: This table illustrates the kind of data obtained from a TD-DFT calculation.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 380 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 310 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 265 | 0.40 | HOMO → LUMO+1 |

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. This technique can provide detailed insights into the conformational changes, stability of molecular complexes, and interactions with other molecules such as proteins or solvents.

While specific molecular dynamics simulation studies focusing solely on this compound were not prominently found in the surveyed literature, this methodology has been applied to structurally related compounds and derivatives to validate their potential biological activities. For instance, MD simulations have been successfully used for derivatives like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide to validate their inhibitory potential against enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net In such studies, the root-mean-square deviation (RMSD) analysis of the ligand-protein complex is often used to suggest the stability of the compound within the binding site of a target protein. nih.govresearchgate.net These examples underscore the applicability of MD simulations as a tool to explore the dynamic behavior and interaction stability of this compound in various chemical and biological environments, should such investigations be undertaken.

Hirshfeld Surface Analysis for Intermolecular Interactions

While studies dedicated specifically to this compound were not identified, research on the closely related precursor, 2-amino-4-nitrobenzoic acid, provides valuable insights. In a study of two dialkylammonium salts of 2-amino-4-nitrobenzoic acid, Hirshfeld surface analysis was employed to confirm the significance of hydrogen bonding in their crystal structures. nih.govresearchgate.net

The analysis quantifies the percentage contribution of various intermolecular contacts to the total Hirshfeld surface. For one of the salts, dimethylazanium (B1225679) 2-amino-4-nitrobenzoate, the dominant interactions were O···H/H···O contacts, which is indicative of strong hydrogen bonding. nih.gov This is a critical factor in the formation of its supramolecular structure. nih.govresearchgate.net

The major intermolecular contacts and their percentage contributions to the Hirshfeld surface for dimethylazanium 2-amino-4-nitrobenzoate are detailed below.

| Interaction Type | Contribution (%) |

|---|---|

| O···H / H···O | ~50% |

This quantitative data highlights the prevalence of hydrogen bonds involving the nitro, amino, and carboxylate groups in stabilizing the crystal structure. nih.gov Similar analyses on related molecules, such as 2-amino-4-chlorobenzonitrile, have also utilized Hirshfeld surfaces to identify dominant N···H/H···N contacts, signifying the presence of N–H···N interactions that guide crystal packing. analis.com.my

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable)

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors—such as lipophilicity, electronic properties, and steric parameters—QSAR models can predict the activity of new, unsynthesized molecules and provide insights into the mechanism of action. mdpi.com

Direct QSAR studies focusing specifically on this compound have not been identified in the reviewed literature. However, the QSAR methodology has been extensively applied to related heterocyclic compounds, such as benzimidazole (B57391) derivatives, to explore their therapeutic potential. mdpi.comnih.gov For example, in a study on 2-aminobenzimidazole (B67599) derivatives as H3-antagonists, multiple regression analysis was used to create a QSAR model. nih.gov This model revealed a parabolic relationship between the affinity for the receptor (expressed as pKi) and the lipophilicity (log P) of the compounds, suggesting that an optimal lipophilicity exists for maximizing biological activity. nih.gov

Such studies demonstrate the potential utility of QSAR for guiding the synthesis and optimization of this compound derivatives for various biological targets. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, a predictive QSAR model could be developed to identify the structural features that are crucial for a desired effect.

Biological Activities and Pharmacological Potential

Antimicrobial Properties

Derivatives of the benzamide (B126) structure, including those with nitro-aromatic features, have been extensively investigated for their ability to combat microbial infections. The nitro group (NO2) is a well-known pharmacophore that contributes to the biological activity of many compounds.

Numerous studies have demonstrated the antibacterial potential of 2-aminobenzamide (B116534) derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 2-aminobenzamide derivatives were synthesized and evaluated for their effectiveness against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. While many of the tested compounds showed moderate to good activity against one or more bacterial strains, the specific activity of the parent 2-Amino-4-nitrobenzamide was not detailed in this context. The general mechanism often attributed to nitro-containing antimicrobials involves the reduction of the nitro group within the microbial cell, leading to the formation of toxic intermediates that can cause cellular damage.

The antibacterial efficacy of such compounds is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Compound Type | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| 2-Aminobenzamide Derivatives | Staphylococcus aureus | Moderate to good activity | |

| 2-Aminobenzamide Derivatives | Bacillus subtilis | Moderate to good activity | |

| 2-Aminobenzamide Derivatives | Pseudomonas aeruginosa | Moderate to good activity | |

| 2-Aminobenzamide Derivatives | Escherichia coli | Moderate to good activity | |

| 4-Nitro-1,2-phenylendiamine-Zn(II) complex | Streptococcus mutans | Significant activity (40.7 mm inhibition zone) |

In addition to antibacterial properties, derivatives of 2-aminobenzamide have also been screened for their antifungal capabilities. Research has shown that certain synthesized compounds are active against various fungal strains. For example, derivatives have been tested against Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans. One particular derivative demonstrated excellent antifungal activity against Aspergillus fumigatus, proving more potent than the standard antifungal drug, Clotrimazole. The fungicidal effect of the structurally related compound, 2-amino-4-nitrophenol (B125904), has also been studied, indicating that the core structure possesses intrinsic antifungal potential.

Table 2: Antifungal Activity of a 2-Aminobenzamide Derivative

| Compound | Fungal Strain | Activity/Result | Reference |

|---|---|---|---|

| 2-Aminobenzamide Derivative (Compound 5) | Aspergillus fumigatus | Excellent activity, more potent than Clotrimazole | |

| 2-Aminobenzamide Derivative (Compound 5) | Saccharomyces cerevisiae | Moderate to good activity | |

| 2-Aminobenzamide Derivative (Compound 5) | Candida albicans | Moderate to good activity |

The precise mechanisms of antimicrobial action for this compound itself are not extensively detailed in the available literature. However, the mechanisms of related nitroaromatic compounds and antimicrobial peptides offer significant insights.

A widely accepted model for nitro-containing compounds posits that their antimicrobial activity stems from the intracellular reduction of the nitro group. This process generates reactive and toxic intermediates, such as nitroso and superoxide (B77818) species. These intermediates can covalently bind to and damage cellular macromolecules like DNA, leading to cell death.

Other potential mechanisms, often observed with various antimicrobial agents, include:

Cell Membrane Disruption : Many antimicrobial agents function by compromising the integrity of the bacterial cell membrane. This can lead to the leakage of essential intracellular components like ATP and nucleic acids, ultimately causing cell death.

Inhibition of Macromolecular Synthesis : Some compounds interfere with essential cellular processes, such as the synthesis of DNA, RNA, proteins, or the cell wall. For example, they might inhibit key enzymes involved in these biosynthetic pathways.

Interference with Metabolic Pathways : Antimicrobial agents can also disrupt critical metabolic pathways, depriving the microorganism of necessary energy or building blocks for survival.

Anticancer / Cytotoxic Activities

The structural motif of 2-aminobenzamide has been incorporated into the design of novel compounds with potential anticancer properties. The ability to selectively target and kill cancer cells while minimizing harm to normal cells is a primary goal in cancer chemotherapy.

Derivatives based on the aminobenzamide scaffold have shown promising cytotoxic activity against various human cancer cell lines. For instance, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were evaluated for their anticancer effects. One compound, in particular, exhibited potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. Importantly, this compound showed substantially lower cytotoxicity towards the normal human hepatocyte cell line (LO2).

In another study, a fluorine-substituted derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated solid tumor cell inhibitory activities with an IC50 value of 1.30 µM against HepG2 (liver cancer) cells. This activity was significantly better than the established anticancer agent SAHA (IC50 of 17.25 µM) in the same assay. Further investigation revealed that this compound induced apoptosis (programmed cell death) and caused cell cycle arrest in the G2/M phase in HepG2 cells.

Table 3: Cytotoxic Activity of 2-Aminobenzamide Derivatives on Cancer Cell Lines

| Compound Derivative | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Ursolic acid-pyrimidine derivative (7b) | MCF-7 | Breast Cancer | 0.48 | |

| Ursolic acid-pyrimidine derivative (7b) | HeLa | Cervical Cancer | 0.74 | |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 | Liver Cancer | 1.30 |

The anticancer effects of 2-aminobenzamide derivatives are linked to their interaction with specific molecular targets within cancer cells. Identifying these targets is crucial for understanding their mechanism of action and for the development of more selective therapies.

One study found that a potent ursolic acid-pyrimidine derivative could simultaneously suppress two critical signaling pathways involved in cancer cell growth and survival: the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. Molecular docking studies suggested that MEK1 kinase, a key component of the first pathway, could be a direct target of these compounds.

Another line of research identified a derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, as a potent and selective inhibitor of histone deacetylase 3 (HDAC3), with an IC50 of 95.48 nM. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. While DNA methyltransferases (DNMTs) are also key epigenetic regulators and important anticancer targets, direct inhibition of DNMTs by this compound derivatives was not explicitly found in the searched literature.

Role of Nitro Group in Bioactivity and Metabolic Reduction

The nitro group (NO₂) is a significant functional group in medicinal chemistry, known to influence the biological activity of various compounds. nih.gov It is an electron-withdrawing moiety that can alter the electronic properties and polarity of a molecule, which may enhance its interaction with biological targets like proteins. nih.govresearchgate.net The presence of a nitro group can be a key determinant of a compound's pharmacological effects, and it is found in a range of drugs with activities including antimicrobial, antiparasitic, anti-inflammatory, and anticancer properties. mdpi.com

The bioactivity of many nitro compounds is linked to the metabolic reduction of the nitro group. mdpi.com This reduction can occur in the body through enzymatic reactions, often involving enzymes like nitroreductases, and can lead to the formation of reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives. nih.govnih.gov These intermediates can be highly reactive and may contribute to the therapeutic action of the drug or, in some cases, to its toxicity. nih.govresearchgate.net The reduction of the nitro group is a critical activation step for some drugs, transforming them into their active forms within the body. nih.gov This process is complex and can be influenced by the specific chemical structure of the compound and the metabolic environment. nih.gov

Pharmacophore Identification and Toxicophore Considerations

A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. unina.it Identifying the pharmacophore of a class of compounds is a crucial step in drug design, as it helps in understanding the key molecular features required for interaction with a specific biological target. unina.it For nitro-containing compounds, the nitro group itself can be a key part of the pharmacophore, contributing to the molecule's ability to bind to its target and elicit a biological response. nih.govmdpi.com

While the nitro group can be a vital component of a pharmacophore, it is also often considered a "toxicophore." nih.gov A toxicophore is a chemical feature in a molecule that is associated with toxicity. The metabolic reduction of the nitro group, which can be essential for bioactivity, can also lead to the formation of reactive and potentially toxic intermediates. nih.govresearchgate.net These intermediates can interact with cellular macromolecules, leading to adverse effects. Therefore, in the design of nitro-containing drugs, there is a delicate balance between leveraging the bioactivity conferred by the nitro group and minimizing its potential for toxicity. svedbergopen.com

Anti-inflammatory Effects

Several studies have investigated the anti-inflammatory potential of various chemical compounds. For instance, derivatives of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been shown to exhibit anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov These compounds were found to reverse the increased levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ, as well as inflammatory mediators like PGE2, COX-2, and NF-κB. nih.gov The anti-inflammatory action of these compounds was linked to their ability to activate the NRF2 pathway. nih.gov

Other research has explored the anti-inflammatory properties of various plant-derived compounds and their metal complexes. nih.gov Flavonoids, for example, are known to inhibit the pro-inflammatory NF-κB pathway. nih.gov Additionally, certain amino acids and their derivatives have been reported to suppress inflammatory pathways and reduce the production of inflammatory mediators. clinmedjournals.org For example, the amino acid histidine has been shown to inhibit the production of TNF-α and IL-6 in LPS-induced mouse peritoneal macrophages. clinmedjournals.org

Antidiabetic Activity (e.g., α-glucosidase and α-amylase inhibition)

One of the therapeutic strategies for managing type 2 diabetes is to inhibit the enzymes responsible for carbohydrate digestion, such as α-glucosidase and α-amylase. nih.govnih.gov By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed down, leading to a reduction in postprandial hyperglycemia. nih.govmdpi.com

Several synthetic and natural compounds have been investigated for their ability to inhibit these enzymes. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their in vitro antidiabetic activity. nih.gov One of the compounds in this series, bearing a 2-CH3-5-NO2 substituent on the phenyl ring, was found to be a potent inhibitor of both α-glucosidase and α-amylase. nih.gov Molecular docking studies suggested that these compounds interact with the active sites of the enzymes through hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov